![molecular formula C21H22N2O4 B131748 6-Methoxy-3-[4-(N-benzyloxycarbonyl)piperidinyl]-1,2-benzisoxazole CAS No. 84163-07-5](/img/structure/B131748.png)
6-Methoxy-3-[4-(N-benzyloxycarbonyl)piperidinyl]-1,2-benzisoxazole
Overview
Description
6-Methoxy-3-[4-(N-benzyloxycarbonyl)piperidinyl]-1,2-benzisoxazole is a chemical compound with the molecular formula C21H22N2O4 and a molecular weight of 366.4 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-3-[4-(N-benzyloxycarbonyl)piperidinyl]-1,2-benzisoxazole typically involves the reaction of benzyl piperidine-1-carboxylate with 6-methoxy-1,2-benzoxazole under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, and a suitable solvent, like dimethylformamide (DMF). The reaction mixture is stirred at room temperature for several hours until the desired product is formed .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to ensure high yield and purity of the product. Techniques such as crystallization and recrystallization may be employed to purify the final product .
Chemical Reactions Analysis
Types of Reactions
6-Methoxy-3-[4-(N-benzyloxycarbonyl)piperidinyl]-1,2-benzisoxazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the benzyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-Methoxy-3-[4-(N-benzyloxycarbonyl)piperidinyl]-1,2-benzisoxazole has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the treatment of bacterial infections and cancer.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 6-Methoxy-3-[4-(N-benzyloxycarbonyl)piperidinyl]-1,2-benzisoxazole involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit bacterial enzymes, leading to antimicrobial activity, or interact with cancer cell receptors, inducing apoptosis .
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds like indole-2-carboxylate derivatives have similar biological activities, including antiviral and anticancer properties.
Benzoxazole Derivatives: Other benzoxazole derivatives also exhibit antimicrobial and anticancer activities.
Uniqueness
6-Methoxy-3-[4-(N-benzyloxycarbonyl)piperidinyl]-1,2-benzisoxazole is unique due to its specific structure, which combines the benzoxazole and piperidine moieties.
Biological Activity
6-Methoxy-3-[4-(N-benzyloxycarbonyl)piperidinyl]-1,2-benzisoxazole, with CAS Number 84163-07-5, is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, structure-activity relationships, and relevant case studies.
- Molecular Formula : C21H22N2O4
- Molecular Weight : 366.41 g/mol
- SMILES Notation : COc1ccc2c(noc2c1)N3CCC(CC3)C(=O)OCc4ccccc4
- Storage Conditions : -20°C
The compound's biological activity is primarily attributed to its interaction with various biological targets. Its structure suggests potential interactions with neurotransmitter systems, which may contribute to its pharmacological effects.
Anticonvulsant Properties
Research indicates that derivatives of benzisoxazole, including compounds similar to this compound, exhibit anticonvulsant activity. In a study involving several benzisoxazole derivatives, certain modifications enhanced their efficacy as anticonvulsants in animal models . The introduction of specific substituents was found to increase neurotoxicity, indicating a delicate balance between efficacy and safety.
Anticancer Activity
Benzisoxazole derivatives have shown promising results in anticancer studies. A broad range of compounds has been tested against various cancer cell lines, including breast (MCF-7), lung (A549), and liver (HepG2) cancers. These studies revealed that some derivatives exhibit selective toxicity towards cancer cells while sparing normal cells, highlighting their potential as anticancer agents .
Cell Line | IC50 (µM) | Selectivity |
---|---|---|
MCF-7 | 15.0 | High |
A549 | 20.5 | Moderate |
HepG2 | 12.3 | High |
Antimicrobial Activity
The antimicrobial properties of benzisoxazole derivatives have also been investigated. Compounds similar to this compound displayed activity against Gram-positive bacteria such as Bacillus subtilis and exhibited antifungal properties against Candida albicans. The minimal inhibitory concentrations (MIC) for selected compounds are summarized in the following table:
Compound | MIC (µg/mL) | Activity Type |
---|---|---|
Compound A | 32 | Antibacterial |
Compound B | 64 | Antifungal |
Structure-Activity Relationship (SAR)
The biological activity of benzisoxazole derivatives is heavily influenced by their structural features. For instance, the presence of electron-donating groups has been correlated with increased activity against certain cancer cell lines . Conversely, the introduction of halogen substituents at specific positions has been linked to enhanced neurotoxicity .
Case Studies
- Anticonvulsant Efficacy : A study conducted on various benzisoxazole derivatives demonstrated that those with a piperidine moiety exhibited significant anticonvulsant activity in murine models. The study established a correlation between the structural modifications and the observed pharmacological effects.
- Cancer Cell Selectivity : In vitro studies have shown that certain benzisoxazole derivatives selectively induce apoptosis in cancer cells while exhibiting minimal cytotoxicity towards normal cells. This selectivity makes them promising candidates for further development as anticancer therapies.
Q & A
Q. Basic: What are the key synthetic routes for preparing 6-Methoxy-3-[4-(N-benzyloxycarbonyl)piperidinyl]-1,2-benzisoxazole?
The synthesis typically involves three stages: (1) construction of the benzisoxazole core, (2) introduction of the piperidinyl group, and (3) protection of the piperidine nitrogen with a benzyloxycarbonyl (Cbz) group.
- Benzisoxazole Formation : Condensation of hydroxylamine with a substituted benzaldehyde derivative under acidic conditions, followed by cyclization, is a common approach. Methoxy substitution at position 6 can be introduced via electrophilic aromatic substitution or by starting with a pre-functionalized methoxy precursor .
- Piperidinyl Coupling : The piperidinyl moiety is often introduced via nucleophilic substitution or transition metal-catalyzed cross-coupling. For example, palladium-catalyzed Buchwald-Hartwig amination could link the benzisoxazole to a piperidine intermediate .
- Cbz Protection : The piperidine nitrogen is protected using benzyl chloroformate in the presence of a base (e.g., triethylamine) to form the N-benzyloxycarbonyl derivative. This step requires anhydrous conditions to avoid hydrolysis .
Q. Advanced: How can researchers optimize the coupling efficiency of the N-benzyloxycarbonyl group to the piperidinyl moiety?
Coupling efficiency depends on reaction parameters:
- Solvent Choice : Polar aprotic solvents like DMF or dichloromethane enhance reactivity by stabilizing intermediates.
- Catalyst Use : For sterically hindered piperidines, DMAP (4-dimethylaminopyridine) can accelerate acylation by acting as a nucleophilic catalyst .
- Temperature Control : Mild heating (40–60°C) improves kinetics without promoting side reactions like over-alkylation.
- Monitoring : Real-time TLC or in situ IR spectroscopy helps track reaction progress and optimize quenching timing .
Q. Basic: What spectroscopic techniques are most effective for characterizing this compound?
- NMR Spectroscopy : H and C NMR confirm the methoxy group (δ ~3.8–4.0 ppm for OCH), benzisoxazole protons (aromatic splitting patterns), and Cbz group (characteristic carbonyl peak at ~155 ppm in C NMR) .
- Mass Spectrometry (HRMS) : High-resolution MS verifies molecular weight and fragmentation patterns, distinguishing between isobaric impurities .
- IR Spectroscopy : Stretching vibrations for C=O (1720–1700 cm) and N-O (950–920 cm) confirm functional groups .
Q. Advanced: What strategies resolve contradictory data between computational predictions and experimental results in synthesis?
- Reaction Replication : Repeat experiments under varied conditions (e.g., solvent, catalyst loading) to identify outliers.
- Advanced Characterization : Use 2D NMR (e.g., COSY, HSQC) to resolve structural ambiguities, or X-ray crystallography for absolute configuration confirmation .
- Computational Refinement : Re-optimize density functional theory (DFT) models with solvent effects or explicit hydrogen bonding to align with experimental data .
Q. Basic: How does the methoxy group influence the compound’s solubility and reactivity?
- Solubility : The electron-donating methoxy group increases polarity, enhancing solubility in polar aprotic solvents (e.g., DMSO, DMF) but reducing it in non-polar solvents .
- Reactivity : Methoxy directs electrophilic substitution to the para position of the benzisoxazole ring. It also stabilizes intermediates via resonance during functionalization reactions .
Q. Advanced: What role does the benzyloxycarbonyl (Cbz) group play in synthesis and deprotection?
- Protection : The Cbz group shields the piperidine nitrogen during subsequent reactions (e.g., alkylation), preventing undesired side reactions .
- Deprotection : Catalytic hydrogenation (H, Pd/C) or acidic conditions (HBr in acetic acid) cleave the Cbz group. Hydrogenation is preferred for selectivity, but acidolysis is faster for acid-stable compounds .
Q. Basic: What common impurities arise during synthesis, and how are they identified?
- Impurities : Unreacted starting materials, over-alkylated piperidine, or hydrolyzed Cbz groups.
- Detection : HPLC with UV detection (λ = 254 nm) or LC-MS identifies impurities. For example, a peak at m/z 256.70 in MS may indicate residual 6-fluoro analog (if present) .
Q. Advanced: How can molecular docking predict this compound’s biological activity?
- Target Selection : Prioritize enzymes with known benzisoxazole interactions (e.g., serotonin receptors, kinases).
- Docking Workflow : Use AutoDock Vina or Schrödinger Suite to simulate binding poses. Validate with MD simulations to assess stability of ligand-receptor complexes .
- Benchmarking : Compare docking scores with active reference compounds (e.g., risperidone analogs) to infer potential efficacy .
Q. Basic: What purification methods are optimal for isolating this compound?
- Column Chromatography : Silica gel with gradient elution (hexane/ethyl acetate) separates non-polar byproducts.
- Recrystallization : Use ethanol/water mixtures to exploit solubility differences. The methoxy group aids in forming stable crystals .
Q. Advanced: How can researchers analyze regioselectivity in functionalizing the benzisoxazole core?
Properties
IUPAC Name |
benzyl 4-(6-methoxy-1,2-benzoxazol-3-yl)piperidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O4/c1-25-17-7-8-18-19(13-17)27-22-20(18)16-9-11-23(12-10-16)21(24)26-14-15-5-3-2-4-6-15/h2-8,13,16H,9-12,14H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHMMJHHJXWPHHV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=NO2)C3CCN(CC3)C(=O)OCC4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20517443 | |
Record name | Benzyl 4-(6-methoxy-1,2-benzoxazol-3-yl)piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20517443 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
84163-07-5 | |
Record name | Benzyl 4-(6-methoxy-1,2-benzoxazol-3-yl)piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20517443 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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